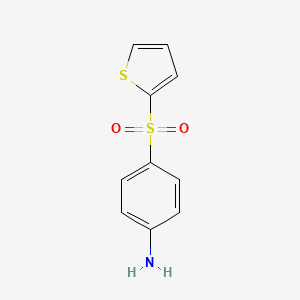

4-(2-Thienylsulfonyl)benzenamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2S2 |

|---|---|

Molecular Weight |

239.3 g/mol |

IUPAC Name |

4-thiophen-2-ylsulfonylaniline |

InChI |

InChI=1S/C10H9NO2S2/c11-8-3-5-9(6-4-8)15(12,13)10-2-1-7-14-10/h1-7H,11H2 |

InChI Key |

ABPFQVOLERTHTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Thienylsulfonyl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route and expected characterization profile for 4-(2-Thienylsulfonyl)benzenamine, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document outlines a well-established, two-step synthetic methodology and provides reference data for analogous structures to aid researchers in its preparation and identification.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a two-step process: the sulfonylation of a protected aniline derivative followed by the deprotection of the amino group. A common and effective strategy involves the use of a nitro group as a precursor to the amine, which can be readily reduced in the final step.

The proposed pathway begins with the reaction of 2-thiophenesulfonyl chloride with 4-nitroaniline to form the intermediate, N-(4-nitrophenyl)-2-thiophenesulfonamide. This is a standard method for the formation of sulfonamides. The subsequent reduction of the nitro group yields the target compound, this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols based on established chemical literature for the synthesis of aryl sulfonamides and the reduction of nitroarenes. Researchers should optimize these conditions for their specific laboratory setup and scale.

Synthesis of N-(4-nitrophenyl)-2-thiophenesulfonamide (Intermediate)

Materials:

-

2-Thiophenesulfonyl chloride

-

4-Nitroaniline

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitroaniline (1.0 eq) in anhydrous pyridine at 0 °C.

-

To this solution, add a solution of 2-thiophenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-(4-nitrophenyl)-2-thiophenesulfonamide.

Synthesis of this compound (Final Product)

Materials:

-

N-(4-nitrophenyl)-2-thiophenesulfonamide

-

Tin(II) chloride dihydrate (SnCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, suspend N-(4-nitrophenyl)-2-thiophenesulfonamide (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (5.0 eq) to the suspension.

-

Carefully add concentrated HCl dropwise at 0 °C.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is basic.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Characterization

The following tables provide expected ranges and patterns for the characterization of this compound based on data for structurally similar compounds. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.8 | m | 3H | Protons on the thiophene ring |

| ~7.2 - 7.4 | d | 2H | Aromatic protons ortho to the sulfonyl group |

| ~6.6 - 6.8 | d | 2H | Aromatic protons ortho to the amino group |

| ~5.5 - 6.0 | br s | 2H | Amino group (-NH₂) |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Aromatic carbon attached to the amino group |

| ~140 | Aromatic carbon attached to the sulfonyl group |

| ~135 | Quaternary carbon of the thiophene ring attached to the sulfonyl group |

| ~125 - 130 | Aromatic and thiophene CH carbons |

| ~115 | Aromatic carbons ortho to the amino group |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretching (asymmetric) of the primary amine |

| 3300 - 3400 | Medium | N-H stretching (symmetric) of the primary amine |

| 1600 - 1630 | Medium | N-H bending of the primary amine |

| 1300 - 1350 | Strong | Asymmetric SO₂ stretching |

| 1150 - 1180 | Strong | Symmetric SO₂ stretching |

| ~830 | Strong | C-H out-of-plane bending for a 1,4-disubstituted benzene ring |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |

| [M]+• | Molecular ion peak |

| [M - SO₂]+• | Loss of sulfur dioxide |

| [M - C₄H₃S]+• | Loss of the thienyl radical |

| [C₆H₆N]+ | Aminophenyl cation |

| [C₄H₃SO₂]+ | Thiophenesulfonyl cation |

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

Caption: General workflow for the purification and characterization of the target compound.

This guide provides a foundational framework for the synthesis and characterization of this compound. It is intended to be a starting point for researchers, who should apply their expertise to refine the methodologies and interpret the resulting analytical data.

Physicochemical Properties of 4-(2-Thienylsulfonyl)benzenamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(2-Thienylsulfonyl)benzenamine. The information is curated for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of this compound's chemical behavior.

Core Physicochemical Data

The following tables summarize the available quantitative data for this compound and its closely related analogs. Due to a scarcity of direct experimental values for the target compound, predicted data and data from similar structures are included for comparative purposes and are clearly noted.

| Property | Value | Data Type | Notes |

| Molecular Formula | C₁₀H₉NO₂S₂ | - | - |

| Molecular Weight | 239.32 g/mol | - | - |

| Melting Point | 175-177 °C | Experimental | Data for the analogous compound 4-(Phenylsulfonyl)aniline. |

| Boiling Point | 321.3 ± 25.0 °C | Predicted | Prediction for the closely related N-Methyl-4-(2-thienyl)benzenamine.[1] |

| Density | 1.156 ± 0.06 g/cm³ | Predicted | Prediction for the closely related N-Methyl-4-(2-thienyl)benzenamine at 20°C.[1] |

| pKa | 4.08 ± 0.12 | Predicted | Prediction for the amine group of the closely related N-Methyl-4-(2-thienyl)benzenamine.[1] The sulfonamide N-H is also weakly acidic. |

| logP | No experimental data found. | - | The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity. For sulfonamides, it can be determined experimentally.[2][3] |

| Solubility | Poorly soluble in water at 25 °C. | General | Based on the general properties of similar sulfonamide complexes. |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of sulfonamides are outlined below. These represent standard approaches that can be applied to this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid substance can be determined using the capillary method, a standard procedure in chemical analysis.[4][5]

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of about 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus.

-

Heating: The apparatus is heated at a steady rate of approximately 1-2 °C per minute.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The shake-flask method is a conventional technique for the experimental determination of the octanol-water partition coefficient (logP).[2][6][7]

-

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of the test substance is dissolved in one of the phases (usually the one in which it is more soluble). The solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a sufficient period to allow for the partitioning of the substance between the two phases to reach equilibrium.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of the substance in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P is the logP value.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the physicochemical properties and experimental analysis of this compound.

Biological Activity Context

While specific signaling pathway involvement for this compound is not extensively documented, compounds containing the benzenesulfonamide scaffold are known to exhibit a wide range of biological activities. For instance, various derivatives have been investigated for their anti-inflammatory, antimicrobial, and antioxidant properties.[8][9][10] The thiophene moiety is also a common feature in many biologically active molecules. Further screening and in-depth biological studies would be necessary to elucidate the specific mechanism of action and any potential signaling pathways modulated by this compound.

References

- 1. N-Methyl-4-(2-thienyl)benzenamine CAS#: 1520515-09-6 [m.chemicalbook.com]

- 2. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thinksrs.com [thinksrs.com]

- 5. davjalandhar.com [davjalandhar.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectral Data of 4-(2-Thienylsulfonyl)benzenamine: A Technical Overview

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Initial Assessment: A comprehensive search for detailed spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and corresponding experimental protocols for 4-(2-Thienylsulfonyl)benzenamine, also known as 4-(thiophen-2-ylsulfonyl)aniline, did not yield specific, publicly available experimental datasets from peer-reviewed literature or established chemical databases. The information found often pertains to structurally related but distinct molecules, such as 4-(thiophen-2-yl)aniline, which lacks the sulfonyl (-SO₂-) bridge.

This guide, therefore, outlines the theoretical expectations for the spectral characterization of this compound and provides generalized experimental protocols that would be employed for its analysis. This information is intended to guide researchers in the characterization of this compound should it be synthesized or become commercially available.

Predicted Spectral Data

Based on the chemical structure of this compound, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the benzenamine and thiophene rings.

-

Benzenamine Protons: Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amino group will appear at a lower chemical shift (more upfield) compared to the protons ortho to the electron-withdrawing sulfonyl group.

-

Thiophene Protons: Three distinct signals in the aromatic region corresponding to the three protons on the thiophene ring. The coupling patterns (doublet of doublets) will be indicative of their positions relative to the sulfonyl group and each other.

-

Amino Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can be solvent-dependent and may exchange with D₂O.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule.

-

Benzenamine Carbons: Four signals for the benzene ring carbons. The carbon attached to the amino group will be shielded (upfield), while the carbon attached to the sulfonyl group will be deshielded (downfield).

-

Thiophene Carbons: Four signals corresponding to the carbons of the thiophene ring. The carbon directly bonded to the sulfonyl group will exhibit the largest downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium, Doublet |

| C-H Stretch (aromatic) | 3000-3100 | Medium to Weak |

| S=O Stretch (sulfonyl) | 1300-1350 and 1140-1180 | Strong, Two Bands |

| C=C Stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-N Stretch (amine) | 1250-1350 | Medium |

| C-S Stretch (thiophene) | 600-800 | Medium to Weak |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₀H₉NO₂S₂). Key fragmentation patterns would likely involve the loss of SO₂ and cleavage of the C-S bonds, providing structural information.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is introduced via a direct insertion probe or gas chromatography. Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the spectral analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectral characterization of this compound.

Crystal Structure Analysis of Thiophene-Containing Sulfonamides: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, a detailed, publicly available crystal structure analysis for 4-(2-Thienylsulfonyl)benzenamine could not be located. Therefore, this guide utilizes the crystal structure of a closely related and structurally relevant compound, (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide , as a case study. This compound, herein referred to as BTSB , serves as an exemplary model to illustrate the methodologies, data presentation, and structural insights pertinent to the analysis of thiophene-containing sulfonamides. The data and protocols presented are derived from its published crystal structure analysis[1][2].

Thiophene sulfonamides are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities.[3][4] Understanding their three-dimensional structure at the atomic level is crucial for structure-based drug design and for elucidating mechanisms of action. This technical guide provides an in-depth overview of the crystal structure analysis of these compounds, focusing on data interpretation, experimental protocols, and visualization of structural features.

Data Presentation: Crystallographic and Geometric Parameters of BTSB

Quantitative data from crystal structure analysis is typically presented in standardized tables for clarity and comparison. The following tables summarize the key crystallographic and geometric data for the example compound, BTSB.[1][2]

Crystal Data and Structure Refinement

This table provides essential information about the crystal itself and the experimental parameters used in the X-ray diffraction experiment and subsequent structure refinement.

| Parameter | Value |

| Empirical Formula | C₂₂H₁₆FNO₂S₂ |

| Formula Weight | 425.49 |

| Temperature | 120 K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 15.6841 (3) Å, α = 90°b = 8.5273 (2) Å, β = 98.428 (2)°c = 15.1105 (3) Å, γ = 90° |

| Volume | 1996.16 (7) ų |

| Z | 4 |

| Calculated Density | 1.416 Mg/m³ |

| Absorption Coefficient | 2.508 mm⁻¹ |

| F(000) | 880 |

| Crystal Size | 0.25 x 0.20 x 0.18 mm |

| Theta Range for Data Collection | 4.55 to 76.06° |

| Reflections Collected | 15467 |

| Independent Reflections | 4022 [R(int) = 0.0355] |

| Goodness-of-fit on F² | 1.045 |

| Final R indices [I>2σ(I)] | R₁ = 0.0357, wR₂ = 0.0911 |

| R indices (all data) | R₁ = 0.0416, wR₂ = 0.0955 |

Selected Bond Lengths and Angles

The precise measurement of bond lengths and angles is fundamental to understanding the molecular geometry, conformation, and potential strain within the molecule. The following table highlights key parameters around the sulfonamide linkage and the thiophene moiety in BTSB.[1][2]

| Bond/Angle | Length (Å) / Angle (°) | Atoms Involved |

| Bond Lengths | ||

| S-O(1) | 1.432 (1) | Sulfonyl Oxygen |

| S-O(2) | 1.435 (1) | Sulfonyl Oxygen |

| S-N(1) | 1.638 (1) | Sulfonamide N-S Bond |

| S-C(phenyl) | 1.765 (1) | Sulfonyl-Phenyl C Bond |

| S(thiophene)-C | 1.72-1.73 (approx.) | Thiophene Ring |

| Bond Angles | ||

| O(1)-S-O(2) | 119.8 (1) | Sulfonyl O-S-O Angle |

| O(1)-S-N(1) | 107.2 (1) | |

| O(2)-S-N(1) | 106.9 (1) | |

| O(1)-S-C(phenyl) | 108.5 (1) | |

| O(2)-S-C(phenyl) | 108.1 (1) | |

| N(1)-S-C(phenyl) | 105.5 (1) |

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of scientific research. This section outlines the key experimental procedures for the synthesis, crystallization, and structural analysis of BTSB.

Synthesis and Crystallization

The synthesis of the title compound, (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide (BTSB), was achieved through a multi-step process. A crucial final step involves the reaction of a precursor amine with benzenesulfonyl chloride in a suitable solvent like pyridine, followed by purification.

Crystallization Protocol:

-

The purified solid product (BTSB) is dissolved in a suitable solvent, such as ethanol, using a minimal amount to achieve saturation at an elevated temperature.

-

The solution is allowed to cool slowly to room temperature.

-

The container is then left undisturbed for several days, allowing for the slow evaporation of the solvent.

-

This slow evaporation process facilitates the formation of single crystals of suitable quality for X-ray diffraction analysis.[1][2]

X-ray Data Collection and Structure Refinement

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope, mounted on a goniometer head, and placed on the diffractometer. For this analysis, the crystal was maintained at a low temperature (120 K) to minimize thermal vibrations.[2]

-

Data Collection: The diffractometer (e.g., a Bruker APEXII CCD) collects diffraction data by rotating the crystal in a beam of monochromatic X-rays (Cu Kα radiation, λ = 1.54178 Å).[2]

-

Data Reduction: The collected raw diffraction intensities are processed. This includes integration of reflection intensities, correction for Lorentz and polarization effects, and applying an absorption correction (e.g., multi-scan method).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by a full-matrix least-squares on F² method. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1][2]

Visualization of Workflows and Interactions

Visual diagrams are essential for conveying complex relationships and workflows. The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the key intermolecular interactions found in the crystal structure of BTSB.

Experimental Workflow for Crystal Structure Analysis

This diagram outlines the logical flow from synthesis to the final structural analysis and interpretation.

Supramolecular Assembly in BTSB

The crystal packing of BTSB is stabilized by specific intermolecular hydrogen bonds. This diagram illustrates how N-H···O interactions link molecules into dimeric rings, which are then connected into chains by C-H···F interactions.[1]

Conclusion

The structural analysis of (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide (BTSB) provides critical insights into the molecular conformation and supramolecular arrangement of thiophene-containing sulfonamides. The near-orthogonality between the benzothiophene ring system and the phenyl ring of the sulfonamide group is a key conformational feature.[1][2] Furthermore, the specific hydrogen bonding patterns, forming distinct dimeric and chain motifs, govern the crystal packing and overall solid-state architecture.[1]

For drug development professionals, this level of detailed structural information is invaluable. It provides a basis for understanding structure-activity relationships (SAR), optimizing ligand-receptor interactions, and predicting the physicochemical properties of drug candidates. The experimental and analytical workflows detailed in this guide represent a standard and robust approach to obtaining high-resolution structural data, which is an indispensable component of modern drug discovery and development.

References

- 1. Crystal-structure determination and Hirshfeld surface analysis of two new thio-phene derivatives: (E)- N-{2-[2-(benzo[ b]thio-phen-2-yl)ethen-yl]-5-fluoro-phen-yl}benzene-sulfonamide and (E)- N-{2-[2-(benzo[ b]thio-phen-2-yl)ethen-yl]-5-fluoro-phen-yl}- N-(but-2-yn-1-yl)benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}-N-(but-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 4-(2-Thienylsulfonyl)benzenamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Factors Influencing the Solubility of 4-(2-Thienylsulfonyl)benzenamine

The solubility of this compound is governed by the interplay of its structural features: the aromatic benzenamine and thienyl rings, and the polar sulfonyl linker.

-

Aromatic Rings: The presence of two aromatic rings (benzene and thiophene) contributes to the molecule's lipophilicity, suggesting solubility in nonpolar or moderately polar organic solvents.

-

Amino Group (-NH2): The primary amine group can act as both a hydrogen bond donor and acceptor, potentially enhancing solubility in protic and polar aprotic solvents.

-

Sulfonyl Group (-SO2-): The highly polar sulfonyl group is a strong hydrogen bond acceptor. This feature significantly influences the molecule's interaction with polar solvents.

The overall solubility will be a balance between the lipophilic character of the aromatic rings and the polar nature of the amino and sulfonyl groups.

Expected Solubility Profile

Based on the structural analysis, the following solubility behavior in different solvent classes can be anticipated:

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | The strong dipole moment of these solvents can effectively solvate the polar sulfonyl and amino groups. |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The ability to hydrogen bond with the amino and sulfonyl groups may be offset by the energy required to disrupt the solvent's hydrogen-bonding network to accommodate the large aromatic structure. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low | The high polarity of the sulfonyl and amino groups makes favorable interactions with nonpolar solvents unlikely. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity that may offer a balance for solvating both the polar and nonpolar regions of the molecule. |

Experimental Protocols: A Case Study in Purification

In the absence of direct experimental data for this compound, we can infer a likely purification protocol based on the synthesis of similar aromatic sulfonylamines. Recrystallization is a common technique for purifying solid organic compounds, and the choice of solvent is critical.

Principle of Recrystallization: The compound should be highly soluble in the chosen solvent at elevated temperatures and poorly soluble at lower temperatures.

Hypothetical Recrystallization Protocol for this compound:

-

Solvent Screening: Small-scale solubility tests would be performed with a range of solvents to identify a suitable candidate. Based on the predicted solubility, a polar protic solvent like ethanol or a solvent mixture (e.g., ethanol/water, acetone/hexane) would be a logical starting point.

-

Dissolution: The crude this compound would be dissolved in a minimal amount of the hot recrystallization solvent to form a saturated solution.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal may be added to the hot solution to adsorb them. The charcoal is then removed by hot filtration.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath. The decrease in temperature leads to a decrease in solubility, causing the pure compound to crystallize out of the solution.

-

Isolation: The crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Visualization of the Recrystallization Workflow

The logical steps involved in selecting a suitable solvent system for recrystallization can be visualized as follows:

This guide provides a foundational understanding of the solubility of this compound based on established chemical principles. For definitive quantitative data, experimental determination remains the most reliable approach. Researchers are encouraged to perform their own solubility studies in relevant solvent systems to support their specific research and development needs.

A Technical Guide to the Thermal Stability and Decomposition of 4-(2-Thienylsulfonyl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-(2-Thienylsulfonyl)benzenamine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, 4-(phenylsulfonyl)aniline, to infer its thermal properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and handling of sulfonamide-based compounds.

Core Thermal Properties

Data Presentation

The following table summarizes the available thermal data for 4-(phenylsulfonyl)aniline, which can be used as an estimate for the thermal properties of this compound.

| Property | Value | Compound |

| Melting Point | 175-177 °C | 4-(phenylsulfonyl)aniline |

It is crucial to note that the substitution of the phenyl ring with a thienyl ring may influence the melting point and decomposition temperature. The thiophene ring, being a heteroaromatic system, can exhibit different intermolecular interactions compared to a benzene ring, potentially altering the crystal lattice energy and, consequently, the melting point. However, in the absence of direct experimental data, the values for the phenyl analog serve as a reasonable starting point for preliminary assessment.

Experimental Protocols

To accurately determine the thermal stability and decomposition pathway of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum), which is then hermetically sealed.

-

Instrument Setup: An empty, sealed DSC pan is used as a reference. The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature. Endothermic and exothermic events are observed as peaks in the DSC thermogram.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the thermal stability of a compound like this compound.

Caption: A flowchart illustrating the key steps in the thermal analysis of a chemical compound.

Proposed Decomposition Pathway

Based on the general knowledge of the thermal decomposition of sulfonamides, a plausible decomposition pathway for this compound upon heating is proposed. The primary decomposition event is likely the cleavage of the C-S and S-N bonds in the sulfonamide linkage. When heated to decomposition, benzenesulfonamide is known to emit toxic fumes of sulfur oxides (SOx) and nitrogen oxides (NOx).

Caption: A diagram showing a potential thermal decomposition pathway for the title compound.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound, primarily through the analysis of its close structural analog, 4-(phenylsulfonyl)aniline. While this inferred data is valuable for preliminary assessments, it is strongly recommended that experimental TGA and DSC analyses be performed on this compound to obtain precise and reliable data for its thermal properties. Such data is critical for ensuring the safety, quality, and efficacy of any pharmaceutical product containing this active ingredient.

The Diverse Biological Activities of Sulfonamide Derivatives: A Technical Guide for Researchers

Introduction: The sulfonamide functional group, -S(=O)₂-NR₂R₃, is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Since their initial discovery as antibacterial agents, sulfonamide derivatives have been explored and validated for a multitude of biological activities, including anticancer, antiviral, and anti-inflammatory effects. This technical guide provides an in-depth overview of the significant biological activities of sulfonamide derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action to support researchers and drug development professionals in this dynamic field.

Antibacterial Activity

The classic and most well-known biological activity of sulfonamides is their antibacterial effect. These compounds are synthetic bacteriostatic agents that interfere with the folic acid synthesis pathway in bacteria, a pathway essential for their growth and replication.

Mechanism of Action

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate to form dihydropteroate, a precursor to folic acid. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing the natural substrate from binding and thereby halting the synthesis of folic acid.[2] This ultimately leads to the cessation of bacterial growth. Humans are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.[3]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial efficacy of sulfonamide derivatives is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound | Organism | MIC (µg/mL) | Reference |

| Sulfonamide Derivative 1a | Staphylococcus aureus ATCC 25923 | 256 | [4] |

| Sulfonamide Derivative 1b | Staphylococcus aureus ATCC 25923 | 64 | [4] |

| Sulfonamide Derivative 1c | Staphylococcus aureus ATCC 25923 | 128 | [4] |

| Sulfonamide Derivative 1d | Staphylococcus aureus ATCC 25923 | 128 | [4] |

| Sulfonamide Derivative I | S. aureus clinical isolates | 32 - 512 | [3] |

| Sulfonamide Derivative II | S. aureus clinical isolates | 32 - 512 | [3] |

| Sulfonamide Derivative III | S. aureus clinical isolates | 32 - 512 | [3] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[5]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other appropriate broth medium

-

Sulfonamide derivative stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Inoculum: Aseptically pick several colonies of the test bacterium from an agar plate and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Drug Dilutions: Prepare a serial two-fold dilution of the sulfonamide derivative in the broth medium directly in the 96-well plate. Typically, 100 µL of broth is added to all wells, and then 100 µL of the drug stock solution is added to the first well. After mixing, 100 µL is transferred to the second well, and this process is repeated down the plate to create a concentration gradient. The final 100 µL from the last dilution well is discarded.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the drug concentration by half, so the initial stock solution should be prepared at twice the highest desired final concentration.

-

Controls: Include a positive control well containing only the broth and the bacterial inoculum (no drug) to ensure bacterial growth, and a negative control well with only broth to check for sterility.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

Reading the Results: The MIC is determined as the lowest concentration of the sulfonamide derivative at which there is no visible growth (turbidity) of the bacterium. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Anticancer Activity

Sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and proliferation.[6]

Mechanisms of Action

The anticancer activity of sulfonamides is multifaceted, involving the inhibition of several key enzymes and signaling pathways crucial for cancer cell survival and progression.

-

Carbonic Anhydrase (CA) Inhibition: Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis. By inhibiting these enzymes, sulfonamides can disrupt pH regulation in cancer cells, leading to apoptosis.[7]

-

Tyrosine Kinase Inhibition: Sulfonamides can act as tyrosine kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met. These receptor tyrosine kinases are often dysregulated in cancer and play a critical role in signaling pathways that control cell proliferation, angiogenesis, and metastasis.[7]

-

Other Mechanisms: Sulfonamides have also been shown to inhibit other important targets in cancer, including matrix metalloproteinases (MMPs), which are involved in tumor invasion, and histone deacetylases (HDACs), which play a role in epigenetic regulation of gene expression.[7]

Quantitative Data: IC₅₀ Values

The in vitro anticancer activity of sulfonamide derivatives is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-ethyl toluene-4-sulphonamide (8a) | HeLa | 10.9 ± 1.01 | [1] |

| N-ethyl toluene-4-sulphonamide (8a) | MDA-MB-231 | 19.22 ± 1.67 | [1] |

| N-ethyl toluene-4-sulphonamide (8a) | MCF-7 | 12.21 ± 0.93 | [1] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa | 7.2 ± 1.12 | [1][8] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 | 4.62 ± 0.13 | [1][8] |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 | 7.13 ± 0.13 | [1][8] |

| Sulfonamide Derivative 4 | MDA-MB-468 | < 30 | [2] |

| Sulfonamide Derivative 9 | MDA-MB-468 | < 30 | [2] |

| Sulfonamide Derivative 13 | MDA-MB-468 | < 30 | [2] |

| Sulfonamide Derivative 14 | MDA-MB-468 | < 30 | [2] |

| Sulfonamide Derivative 15 | MDA-MB-468 | < 30 | [2] |

| Sulfonamide Derivative 20 | MDA-MB-468 | < 30 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Sulfonamide derivative stock solution

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate for 24 hours to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of the sulfonamide derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity

A number of sulfonamide derivatives have demonstrated significant antiviral activity, particularly against the human immunodeficiency virus (HIV).[11]

Mechanisms of Action

Sulfonamides inhibit viral replication through various mechanisms, including:

-

Protease Inhibition: Some sulfonamide-containing drugs, such as amprenavir and darunavir, are potent inhibitors of the HIV-1 protease. This enzyme is crucial for the maturation of the virus, as it cleaves viral polyproteins into functional proteins. By blocking the active site of the protease, these inhibitors prevent the production of mature, infectious viral particles.[11]

-

Reverse Transcriptase Inhibition: Other sulfonamide derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the conversion of the viral RNA genome into DNA, a critical step in the viral life cycle.[11]

-

Zinc Ejection: Some sulfonamides can target and eject zinc ions from viral zinc finger proteins. These proteins are essential for various viral functions, and their disruption leads to the inhibition of viral replication.[11]

Quantitative Data: IC₅₀ Values

The antiviral potency of sulfonamide derivatives is also typically measured by their IC₅₀ values, representing the concentration required to inhibit viral replication by 50%.

| Compound | Virus | IC₅₀ | Reference |

| Sulfonamide Derivative 3 | Encephalomyocarditis virus (EMCV) | 22.0 ± 2.6 µM | [6][12] |

| Sulfonamide Derivative 6 | Encephalomyocarditis virus (EMCV) | 18.3 ± 2.0 µM | [6][12] |

| Sulfonamide Derivative 6 | Adenovirus type 5 (AdV5) | 7.5 ± 0.8 μM | [6][12] |

| Sulfonamide Derivative 6 | Human parainfluenza virus 3 (HPIV-3) | 1.5 ± 0.2 μM | [6][12] |

| Sulfonamide Derivative 60 | Newcastle disease virus (NDV) | Active | [6][12] |

| Sulfonamide Derivative 60 | Infectious bursal disease virus (IBDV) | Active | [6][12] |

| Sulfonamide Derivative 60 | Avian influenza virus H9N2 | 0.001 mg/mL | [6][12] |

| Sulfonamide Derivative 60 | Infectious bronchitis virus (IBV) | 0.01 mg/mL | [6][12] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Materials:

-

Confluent monolayer of susceptible host cells in multi-well plates

-

Virus stock of known titer

-

Cell culture medium (liquid and semi-solid overlay with agar or methylcellulose)

-

Sulfonamide derivative stock solution

-

Incubator (37°C, 5% CO₂)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Preparation: Seed host cells in multi-well plates and grow them to form a confluent monolayer.

-

Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.

-

Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add a semi-solid overlay medium containing different concentrations of the sulfonamide derivative.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for the formation of visible plaques in the untreated virus control wells (typically 2-5 days).

-

Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a solution like crystal violet. The plaques, which are areas of dead or destroyed cells, will appear as clear zones against a background of stained, viable cells.

-

Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each concentration of the compound compared to the virus control. The IC₅₀ is the concentration of the compound that reduces the number of plaques by 50%.

Anti-inflammatory Activity

Certain sulfonamide derivatives, such as celecoxib and nimesulide, are well-known for their anti-inflammatory properties.

Mechanism of Action

The primary mechanism of anti-inflammatory action for many sulfonamides is the selective inhibition of cyclooxygenase-2 (COX-2).[13] COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform (which is involved in maintaining the gastric lining and platelet function), these sulfonamides can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).

Quantitative Data: IC₅₀ Values

The anti-inflammatory activity of sulfonamide derivatives is assessed by their ability to inhibit the COX-2 enzyme, with the potency expressed as IC₅₀ values.

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| Compound 9 | COX-2 | 7.12 ± 0.053 | [14] |

| Compound 10 | COX-2 | 7.62 ± 0.062 | [14] |

| Celecoxib | COX-2 | Varies by assay | [15] |

| Nimesulide | COX-2 | Varies by assay | - |

Experimental Protocol: COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is by using a commercially available inhibitor screening kit.

Materials:

-

COX-2 inhibitor screening kit (containing human recombinant COX-2, assay buffer, probe, cofactor, and arachidonic acid)

-

Sulfonamide derivative stock solution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare the reagents as per the kit's instructions. This typically involves reconstituting the lyophilized enzyme and preparing a reaction mix containing the assay buffer, probe, and cofactor.

-

Inhibitor Preparation: Prepare serial dilutions of the sulfonamide derivative and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

Assay Setup: To the wells of the 96-well plate, add the reaction mix, the test compound or control, and finally the COX-2 enzyme. Include wells with no inhibitor (enzyme control) and wells with no enzyme (background control).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product of the COX-2 reaction.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percent inhibition for each concentration of the sulfonamide derivative is calculated relative to the enzyme control. The IC₅₀ value is then determined from a dose-response curve.

Conclusion

Sulfonamide derivatives represent a remarkably versatile class of compounds with a broad spectrum of biological activities that extend far beyond their original use as antibacterial agents. Their ability to be chemically modified to target a wide range of enzymes and cellular pathways has made them invaluable in the development of new therapies for cancer, viral infections, and inflammatory diseases. This guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. It is anticipated that the continued exploration of the chemical space around the sulfonamide scaffold will lead to the discovery of even more potent and selective therapeutic agents in the future.

References

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a Novel Sulfonamide Non-Nucleoside Reverse Transcriptase Inhibitor by a Phenotypic HIV-1 Full Replication Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 7. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of the anticancer potential of a sulphonamide carbonic anhydrase IX inhibitor on cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies [frontiersin.org]

A Technical Guide to the Discovery and Evaluation of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic studies of a novel class of compounds: tryptanthrin derivatives bearing benzenesulfonamide substituents. Tryptanthrin, a naturally occurring indoloquinazoline alkaloid, is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities including anti-inflammatory, anti-cancer, and anti-microbial effects.[1][2][3][4] The strategic incorporation of the benzenesulfonamide moiety, a pharmacophore present in numerous approved drugs, has led to the development of potent new chemical entities with potential therapeutic applications in inflammatory diseases and neurodegenerative disorders like Alzheimer's disease.[5][6]

This document details the synthetic pathways, experimental protocols for key biological assays, and quantitative structure-activity relationship (SAR) data. Furthermore, it visualizes the core synthetic strategies and the elucidated signaling pathways to provide a comprehensive resource for researchers in the field.

Chemical Synthesis

The core synthetic strategy for creating tryptanthrin-benzenesulfonamide derivatives involves a multi-step process starting from tryptanthrin. The general workflow is depicted below, followed by a detailed experimental protocol.

General Synthetic Workflow

The synthesis initiates with the nitration of the tryptanthrin core, followed by reduction to an amine, and finally coupling with various substituted benzenesulfonyl chlorides.[6]

Caption: General synthetic route for tryptanthrin-benzenesulfonamide derivatives.

Experimental Protocol: Synthesis of 8-Amino-tryptanthrin (3)

-

Nitration of Tryptanthrin (1): Tryptanthrin is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to yield 8-nitro-tryptanthrin (2).[6]

-

Reduction of 8-Nitro-tryptanthrin (2): The nitro-substituted intermediate (2) is then reduced to the corresponding amine. This is achieved by reacting it with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl) in an ethanol (EtOH) solution. The resulting product is 8-amino-tryptanthrin (3).[6]

Experimental Protocol: Synthesis of Final Derivatives (e.g., 4a-p)

-

Coupling Reaction: In a suitable solvent such as pyridine, 8-amino-tryptanthrin (3) is reacted with a selected substituted benzenesulfonyl chloride.[6]

-

Reaction Conditions: The reaction mixture is stirred, typically at room temperature, to facilitate the amide substitution reaction.

-

Purification: Upon completion, the final tryptanthrin-benzenesulfonamide derivative is isolated and purified using standard techniques like column chromatography.

Biological Evaluation: Anti-Inflammatory Activity

A key therapeutic application explored for these derivatives is the treatment of inflammation. The compounds were screened for their ability to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.[5]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: The cells are pre-treated with various concentrations of the synthesized tryptanthrin derivatives for a specified period (e.g., 1 hour).

-

Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

-

NO Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value, the concentration at which 50% of NO production is inhibited, is then determined.[5]

Quantitative Data: Anti-Inflammatory Activity

The inhibitory activities of the most potent compounds against the production of nitric oxide (NO), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) are summarized below.[5]

| Compound | NO IC₅₀ (µM) | IL-1β IC₅₀ (µM) | TNF-α IC₅₀ (µM) |

| 8j | 1.25 ± 0.21 | 8.48 ± 0.23 | 11.53 ± 0.35 |

Data represents the mean ± SD from multiple experiments.

Biological Evaluation: Anti-Alzheimer's Disease Activity

The multi-target-directed ligand (MTDL) approach was employed to evaluate these derivatives for potential use in Alzheimer's disease (AD) therapy. Key targets include cholinesterases (AChE and BuChE) and amyloid-beta (Aβ) aggregation.[6][7]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

-

Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB) are prepared in a suitable buffer.

-

Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds in a 96-well plate.

-

Reaction Initiation: The reaction is initiated by adding the substrate to the wells.

-

Absorbance Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored by measuring the absorbance at a specific wavelength over time.

-

Data Analysis: The percentage of enzyme inhibition is calculated, and the IC₅₀ values are determined.[6]

Quantitative Data: Cholinesterase and Aβ Aggregation Inhibition

Compound 4h emerged as a particularly potent agent with a multi-target profile.[6][7]

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Aβ Aggregation Inhibition (%) |

| 4h | 0.13 ± 0.04 | 6.11 ± 0.15 | 63.16 ± 2.33 |

Data represents the mean ± SD from multiple experiments.

Mechanism of Action: p38 MAPK Signaling Pathway

Further mechanistic studies revealed that the anti-inflammatory effects of the lead compound, 8j , are mediated through the inhibition of the p38 MAPK signaling pathway.[5] This pathway is a critical regulator of the production of pro-inflammatory cytokines.

Signaling Pathway Diagram

The binding of LPS to its receptor (TLR4) on macrophages triggers a cascade that leads to the phosphorylation and activation of p38α. Activated p38α then phosphorylates MAPK-activated protein kinase 2 (MK2), which in turn promotes the expression of inflammatory mediators like TNF-α and IL-1β. Compound 8j was found to inhibit the phosphorylation of p38α and MK2, thereby downregulating the inflammatory response.[5]

Caption: Inhibition of the p38 MAPK pathway by compound 8j.

Experimental Protocol: Western Blot Analysis

-

Cell Lysis: LPS-stimulated RAW264.7 cells, treated with or without compound 8j , are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-p38α, total p38α, p-MK2, total MK2, and a loading control like β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.[5]

Conclusion

The derivatization of the tryptanthrin scaffold with benzenesulfonamide substituents has yielded novel compounds with significant therapeutic potential. Compound 8j demonstrates potent anti-inflammatory activity by targeting the p38 MAPK pathway, making it a promising candidate for further development against inflammatory diseases.[5] Simultaneously, compound 4h exhibits a multi-target profile against key pathological factors in Alzheimer's disease, highlighting its potential as a lead for neuroprotective agents.[6][7] This guide provides the foundational synthetic and biological protocols to aid researchers in the further exploration and optimization of this promising class of molecules.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. science.egasmoniz.com.pt [science.egasmoniz.com.pt]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Tryptanthrin and Its Derivatives and Its Activities against NSCLC In Vitro via Both Apoptosis and Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel tryptanthrin derivatives with benzenesulfonamide substituents: Design, synthesis, and anti-inflammatory evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer’s Disease [mdpi.com]

- 7. Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Laboratory scale synthesis protocol for 4-(2-Thienylsulfonyl)benzenamine

An Application Note and Protocol for the Laboratory Scale Synthesis of 4-(2-Thienylsulfonyl)benzenamine

This document provides a detailed protocol for the laboratory-scale synthesis of this compound, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the sulfonylation of aniline with 2-thiophenesulfonyl chloride.

Overview of the Synthesis

The synthesis of this compound is achieved through the reaction of 2-thiophenesulfonyl chloride with aniline in the presence of a base, typically pyridine, to neutralize the hydrochloric acid byproduct. The reaction is generally carried out in a suitable organic solvent such as dichloromethane at room temperature. Subsequent workup and purification yield the desired product.

Materials and Methods

2.1. Reagents and Materials

The following table summarizes the key reagents and materials required for the synthesis.

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties | Supplier Example |

| 2-Thiophenesulfonyl chloride | C₄H₃ClO₂S₂ | 182.65 | 16629-19-9 | Corrosive, moisture sensitive, m.p. 30-32 °C[1] | Sigma-Aldrich |

| Aniline | C₆H₅NH₂ | 93.13 | 62-53-3 | Toxic, combustible liquid | Acros Organics |

| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Flammable, toxic, hygroscopic | Fisher Scientific |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, non-flammable | J.T. Baker |

| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | 7647-01-0 | Corrosive | VWR Chemicals |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Hygroscopic | EMD Millipore |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Flammable liquid | Merck |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Flammable liquid | Avantor |

2.2. Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel

-

Filter paper

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

Analytical balance

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

Column chromatography setup (optional)

Experimental Protocol

3.1. Reaction Setup

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 g, 10.74 mmol).

-

Dissolve the aniline in 20 mL of dichloromethane (DCM).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add pyridine (1.02 mL, 12.89 mmol) to the stirred solution.

3.2. Reaction Procedure

-

Dissolve 2-thiophenesulfonyl chloride (2.16 g, 11.81 mmol) in 10 mL of DCM in a separate flask.

-

Transfer the 2-thiophenesulfonyl chloride solution to a dropping funnel.

-

Add the 2-thiophenesulfonyl chloride solution dropwise to the cooled aniline solution over a period of 15-20 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent (e.g., 3:7 v/v).

3.3. Work-up and Purification

-

Upon completion of the reaction, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

3.4. Characterization

The identity and purity of the final product, this compound, can be confirmed by standard analytical techniques such as:

-

¹H NMR Spectroscopy: To determine the chemical structure.

-

¹³C NMR Spectroscopy: To confirm the carbon framework.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point Analysis: To assess purity.

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

Reaction and Stoichiometry

The following table summarizes the stoichiometry of the reaction.

| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) | Volume (mL) | Equivalents |

| Aniline | 93.13 | 10.74 | 1.0 | 0.98 | 1.0 |

| 2-Thiophenesulfonyl chloride | 182.65 | 11.81 | 2.16 | - | 1.1 |

| Pyridine | 79.10 | 12.89 | 1.02 | 1.02 | 1.2 |

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Aniline is toxic and can be absorbed through the skin. Handle with care.

-

2-Thiophenesulfonyl chloride is corrosive and moisture-sensitive. Avoid contact with skin and eyes, and handle in a dry atmosphere where possible.[1]

-

Pyridine is flammable and toxic.

-

Dichloromethane is a volatile solvent. Avoid inhalation of vapors.

-

Hydrochloric acid is corrosive. Handle with appropriate care.

Discussion

The described protocol provides a reliable method for the laboratory-scale synthesis of this compound. The reaction is a classic example of nucleophilic substitution at a sulfonyl group and generally proceeds with good yields. The choice of base and solvent can be adapted based on substrate compatibility and laboratory resources. Purification by recrystallization is often sufficient to obtain a product of high purity, though column chromatography may be necessary in some cases. The final product serves as a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and materials science.

References

Application Notes and Protocols for the Purification of 4-(2-Thienylsulfonyl)benzenamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-(2-Thienylsulfonyl)benzenamine, a key intermediate in various synthetic applications. The following sections outline common purification techniques, including recrystallization and column chromatography, to achieve high purity of the target compound.

Introduction

This compound is an aromatic sulfonamide whose purity is critical for its subsequent use in research and pharmaceutical development. Impurities can arise from starting materials, side reactions, or degradation products. The purification strategies detailed below are designed to remove these impurities effectively.

Purification Techniques

Two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. The crude material is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent.

Experimental Protocol: Recrystallization

-

Solvent Selection:

-

Begin by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.

-

Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for aryl sulfonamides include alcohols (e.g., ethanol, isopropanol) and aqueous mixtures.

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent to just dissolve the solid completely. Swirl the flask to aid dissolution.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

-

Hot filter the solution through a fluted filter paper to remove the charcoal.

-

-

Crystallization:

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven at an appropriate temperature to remove residual solvent.

-

Data Presentation: Recrystallization

| Parameter | Before Purification | After Purification |

| Purity (by HPLC) | ~85-95% | >99% |

| Appearance | Off-white to brownish solid | White crystalline solid |

| Yield | - | Typically 70-90% |

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for separating mixtures with multiple components or when recrystallization is ineffective. For aromatic sulfonamides, silica gel is a common stationary phase.

Experimental Protocol: Column Chromatography

-

Stationary Phase and Eluent Selection:

-

Use silica gel (60-120 mesh or 230-400 mesh for flash chromatography) as the stationary phase.

-

Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is typically used. The ideal eluent system should provide a good separation of the desired compound from its impurities on the TLC plate (Rf value of the product is typically around 0.3-0.4).

-

-

Column Packing:

-

Prepare a slurry of silica gel in the chosen eluent.

-

Pour the slurry into a glass column and allow it to pack uniformly. Drain the excess solvent until the solvent level is just above the silica gel bed.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

-

Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

-

-

Elution:

-